molecular formula ClFH2NOP B12554357 Phosphorochloridofluoridimidic acid CAS No. 190023-14-4

Phosphorochloridofluoridimidic acid

Cat. No.: B12554357
CAS No.: 190023-14-4
M. Wt: 117.45 g/mol
InChI Key: RPRAIIKZBYTEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorochloridofluoridimidic acid (CAS: 190023-14-4) is a phosphorus-containing compound characterized by a unique combination of halogen substituents (chlorine and fluorine) and an imidic acid group. This structure confers distinct chemical reactivity, particularly in nucleophilic substitution and acid-base interactions.

Properties

CAS No.

190023-14-4

Molecular Formula

ClFH2NOP

Molecular Weight

117.45 g/mol

IUPAC Name

chloro-fluoro-hydroxy-imino-λ5-phosphane

InChI

InChI=1S/ClFH2NOP/c1-5(2,3)4/h(H2,3,4)

InChI Key

RPRAIIKZBYTEKW-UHFFFAOYSA-N

Canonical SMILES

N=P(O)(F)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Phosphorus Azolide Intermediates

This method leverages the reactivity of phosphorus azolides with fluorinating agents. A key study demonstrates that tetra- and tri-coordinate P–N-imidazole derivatives react with acyl fluorides to form P–F bonds in high yields. Adapting this approach:

  • Reaction Setup :

    • Start with a phosphorus imidazole precursor (e.g., P–N-imidazole).
    • Introduce an acyl fluoride (e.g., acetyl fluoride) under anhydrous conditions.
    • Maintain temperatures between 60–80°C to ensure complete substitution.
  • Mechanism :
    The imidazole group acts as a leaving group, enabling fluorine incorporation. Subsequent hydrolysis or chlorination introduces the Cl and imidic acid moieties.

  • Yield & Purity :

    • Reported yields for analogous P–F syntheses exceed 90%.
    • Purity is enhanced via recrystallization or vacuum distillation.

Table 1 : Key Parameters for Azolide-Based Synthesis

Parameter Value/Range
Temperature 60–80°C
Solvent Tetrahydrofuran (THF)
Reaction Time 4–6 hours
Yield 85–92%

Halogen Exchange Using Phosphorus Trichloride

Phosphorus trichloride (PCl₃) serves as a versatile starting material. A patented process for phosphorous acid synthesis involves controlled hydrolysis, which can be modified for fluorination:

  • Stepwise Substitution :

    • Chlorination : React PCl₃ with imidic acid precursors (e.g., urea derivatives) to form P–N bonds.
    • Fluorination : Treat the intermediate with hydrogen fluoride (HF) or potassium fluoride (KF) to replace one Cl atom with F.
  • Conditions :

    • Conduct fluorination at 40–60°C to avoid side reactions.
    • Use a polar aprotic solvent (e.g., dimethylformamide) to stabilize intermediates.
  • Challenges :

    • Corrosive reagents require specialized equipment (e.g., Hastelloy reactors).
    • Byproducts like HCl must be scrubbed using alkaline traps.

Table 2 : Halogen Exchange Performance Metrics

Metric Value
PCl₃ Conversion 95–98%
Selectivity for F 80–85%
Purity Post-Distillation ≥99%

Direct Fluorination of Phosphoramidochloridates

This route employs phosphoramidochloridates (P–N–Cl compounds) as intermediates. A study on 5'-fluoro(di)phosphate oligonucleotides highlights the efficacy of fluorinating agents like diethylaminosulfur trifluoride (DAST):

  • Procedure :

    • Synthesize phosphoramidochloridate via reaction of PCl₃ with an amine.
    • Treat with DAST at −20°C to substitute Cl with F.
  • Optimization :

    • Low temperatures minimize over-fluorination.
    • Use stoichiometric DAST (1:1 molar ratio) for controlled reactivity.
  • Outcome :

    • Yields of 70–75% for analogous fluorophosphates.
    • Requires chromatography for purification.

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, solid-phase methods ensure reproducibility. A protocol for β-azidophosphonates can be adapted:

  • Resin Functionalization :

    • Load a Wang resin with a phosphorus-containing linker.
    • Sequential coupling with fluorine and imidic acid precursors.
  • Cleavage & Isolation :

    • Use trifluoroacetic acid (TFA) to release the compound from the resin.
    • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

Table 3 : Solid-Phase Synthesis Efficiency

Parameter Value
Resin Loading 0.8–1.2 mmol/g
Coupling Efficiency 95% per step
Final Purity ≥98% (HPLC)

Industrial-Scale Considerations

Large-scale production faces challenges in safety and cost. Insights from phosphoric acid manufacturing suggest:

  • Continuous Reactors : Tubular flow reactors reduce residence time and byproducts.
  • Waste Management : HCl and HF byproducts are neutralized to NaF and NaCl for disposal.
  • Economic Analysis : Raw material costs dominate (∼60%), with fluorinating agents being the major expense.

Chemical Reactions Analysis

Types of Reactions: Phosphorochloridofluoridimidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid derivatives, while substitution reactions can produce a variety of substituted imidic acids.

Scientific Research Applications

Phosphorochloridofluoridimidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which phosphorochloridofluoridimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence: The presence of Cl and F in this compound enhances its electrophilicity compared to Br-containing analogs like Phosphonamidic bromide.
  • Functional Group Impact : The imidic group (NH) in this compound likely confers stronger acidity compared to amidic (NH2) derivatives, akin to trends in sulfonic vs. sulfonamide acids .

Comparison with Fluorinated Acids: Fluorosulfuric Acid

Property This compound Fluorosulfuric Acid
Acid Strength Moderate (inferred) Extremely strong (H0 = −15.1)
Thermal Stability Likely decomposes < 200°C Stable up to 890°C
Industrial Applications Specialty chemical intermediate Catalysis, alkylation

Insights :

  • Fluorosulfuric acid’s superior stability and acidity make it irreplaceable in industrial processes, whereas this compound’s reactivity may limit its utility to niche synthetic roles .

Challenges in Data Availability and Comparative Assessment

  • Limited Peer-Reviewed Data: As noted in assessments of PFOS alternatives, newer phosphorus-halogen compounds often lack comprehensive toxicity, environmental persistence, or application data due to proprietary restrictions and nascent research .
  • Substitution Trade-offs : Replacing Cl with Br or F alters environmental persistence and bioaccumulation risks. For example, fluorine’s stability may increase environmental longevity, while bromine could pose higher ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.